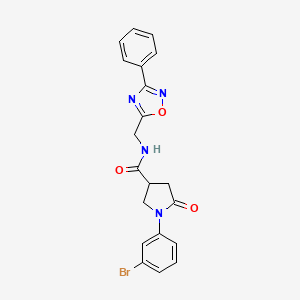

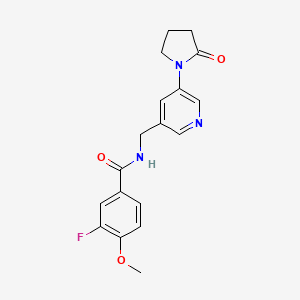

1-(3-bromophenyl)-5-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-bromophenyl)-5-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17BrN4O3 and its molecular weight is 441.285. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko et al. (2008) describes the synthesis of novel bicyclic systems, including structures related to the target compound, through a one-pot condensation process. These compounds' biological activities were predicted using the PASS prediction method, indicating potential applications in therapeutic areas based on their predicted bioactivity profiles Kharchenko, Detistov, & Orlov, 2008.

Antimicrobial Applications

Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives, leading to various heterocyclic compounds with demonstrated in vitro antimicrobial activities. Although not directly mentioning the target compound, this research provides insight into the potential antimicrobial applications of structurally related compounds Gad-Elkareem, Abdel-fattah, & Elneairy, 2011.

Insecticidal Activity

Li et al. (2013) explored anthranilic diamides analogs containing oxadiazole rings, closely related to the target compound, for their insecticidal activity. This research found specific analogs displaying significant larvicidal activities against pests like Plutella xylostella, suggesting potential for development into new insecticides Li, Zhu, Chen, Liu, Khallaf, Zhang, & Ni, 2013.

Mechanism of Action

Oxadiazoles

Oxadiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . They have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Bromophenyl groups

Bromophenyl groups are aromatic compounds that contain a phenyl ring substituted with a bromine atom. The presence of the bromine atom can significantly influence the compound’s reactivity and biological activity. For example, bromine atoms can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide Compounds with similar structures have shown significant biological activity, including antibacterial properties

Cellular Effects

The cellular effects of 1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name |

1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O3/c21-15-7-4-8-16(10-15)25-12-14(9-18(25)26)20(27)22-11-17-23-19(24-28-17)13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRJEPKZGSYQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)